4-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
4-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the fluorophenyl and pyridazinone moieties suggests potential biological activity, making this compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step might involve nucleophilic aromatic substitution or other coupling reactions.
Sulfonamide Formation: The final step would involve the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This might include the use of high-throughput screening for reaction conditions, as well as the use of catalysts and other process aids to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group or the pyridazinone ring.
Reduction: Reduction reactions might target the sulfonamide group or the ketone in the pyridazinone ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a useful ligand in coordination chemistry.
Biology
Biologically, the compound could be investigated for its potential as an enzyme inhibitor or receptor modulator. The presence of the fluorophenyl group suggests it might interact with biological targets in a specific manner.
Medicine
In medicinal chemistry, this compound could be explored for its potential as an antibacterial, antifungal, or anticancer agent. The sulfonamide group is known for its antibacterial properties, while the pyridazinone ring might confer additional biological activity.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. The fluorophenyl and pyridazinone groups might interact with other molecular targets, potentially affecting signaling pathways or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- 4-acetyl-N-(2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Uniqueness
The uniqueness of 4-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide lies in the presence of the fluorophenyl group, which can significantly alter its biological activity and chemical reactivity compared to its chloro- or bromo- analogs. Fluorine atoms can enhance the compound’s ability to interact with biological targets and improve its metabolic stability.
Properties
Molecular Formula |
C20H18FN3O4S |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
4-acetyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H18FN3O4S/c1-14(25)15-4-8-18(9-5-15)29(27,28)22-12-13-24-20(26)11-10-19(23-24)16-2-6-17(21)7-3-16/h2-11,22H,12-13H2,1H3 |
InChI Key |
ORAILBOVCBXEGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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